N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 451505-73-0
VCID: VC0472363
InChI: InChI=1S/C14H16N2O4S/c17-13(15-10-5-1-2-6-10)9-16-14(18)11-7-3-4-8-12(11)21(16,19)20/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)
SMILES: C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35g/mol

N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

CAS No.: 451505-73-0

Main Products

VCID: VC0472363

Molecular Formula: C14H16N2O4S

Molecular Weight: 308.35g/mol

N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide - 451505-73-0

CAS No. 451505-73-0
Product Name N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Molecular Formula C14H16N2O4S
Molecular Weight 308.35g/mol
IUPAC Name N-cyclopentyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H16N2O4S/c17-13(15-10-5-1-2-6-10)9-16-14(18)11-7-3-4-8-12(11)21(16,19)20/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)
Standard InChIKey WHDKYBSWDYJFEK-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
PubChem Compound 835183
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator